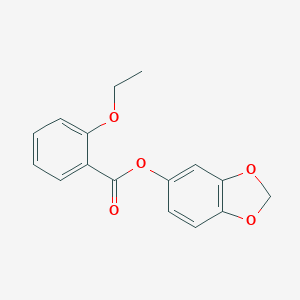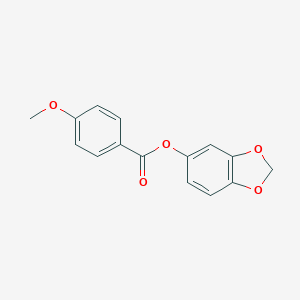
1,3-Benzodioxol-5-yl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as methylone or bk-MDMA and belongs to the class of substituted cathinones. The compound has a molecular formula of C13H15NO3 and a molecular weight of 221.26 g/mol. In
作用机制
The mechanism of action of 1,3-Benzodioxol-5-yl 4-methoxybenzoate is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that the compound inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of MDMA, which is a known recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Benzodioxol-5-yl 4-methoxybenzoate have been studied extensively. The compound has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This leads to a feeling of euphoria and increased energy levels. However, the compound has also been shown to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Benzodioxol-5-yl 4-methoxybenzoate in lab experiments is its structural similarity to MDMA. This allows researchers to study the effects of MDMA without using the actual drug, which is illegal in many countries. However, one of the limitations of using this compound is its potential for abuse. The compound has been shown to have similar effects to MDMA, which is a known recreational drug. Researchers must be careful when using this compound in lab experiments to ensure that it is not misused.
未来方向
There are several future directions for research on 1,3-Benzodioxol-5-yl 4-methoxybenzoate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. The compound has been shown to have similar effects to MDMA, which has been investigated for its potential use in the treatment of these disorders. Another area of interest is its potential for neurotoxicity. Further research is needed to fully understand the long-term effects of this compound on the brain.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been investigated for its potential use in the treatment of various psychiatric disorders and in studies related to drug addiction and neurotoxicity. While the compound has several advantages for lab experiments, researchers must be careful when using it to ensure that it is not misused. Further research is needed to fully understand the effects of this compound on the brain and its potential for therapeutic use.
合成方法
The synthesis of 1,3-Benzodioxol-5-yl 4-methoxybenzoate involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent and a solvent such as ethanol or isopropanol. The product is then purified using various methods such as recrystallization or column chromatography.
科学研究应用
1,3-Benzodioxol-5-yl 4-methoxybenzoate has been widely used in scientific research due to its structural similarity to MDMA (3,4-methylenedioxymethamphetamine). The compound has been investigated for its potential use in the treatment of various psychiatric disorders such as depression and anxiety. It has also been used in studies related to drug addiction and neurotoxicity.
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-17-11-4-2-10(3-5-11)15(16)20-12-6-7-13-14(8-12)19-9-18-13/h2-8H,9H2,1H3 |
InChI 键 |
KBGQFNDLAZOOKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



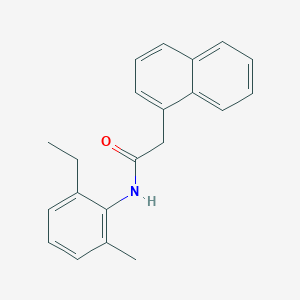
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
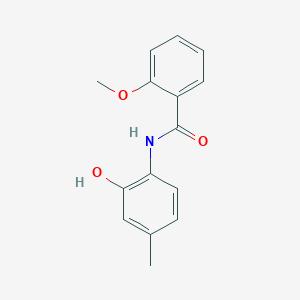


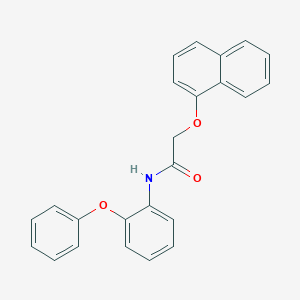
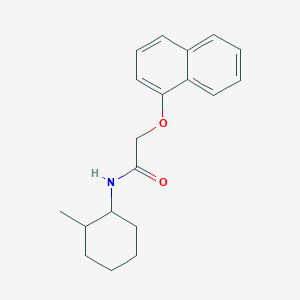
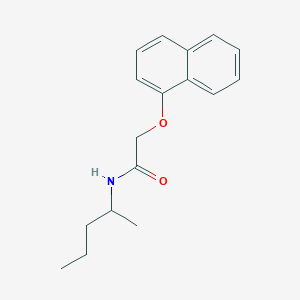
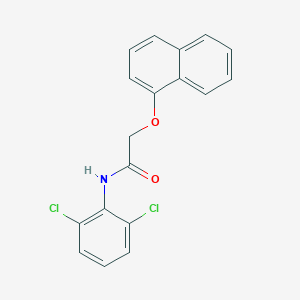

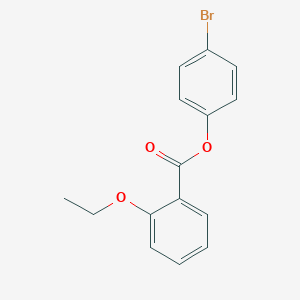
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
